4-Chloro-2,3,6-trifluorobenzyl alcohol
Overview
Description
4-Chloro-2,3,6-trifluorobenzyl alcohol is a chemical compound with the molecular formula C7H4ClF3O . It has a molecular weight of 196.56 . The IUPAC name for this compound is (4-chloro-2,3,6-trifluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1,12H,2H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Applications in Environmental Remediation
4-Chloro-2,3,6-trifluorobenzyl alcohol may not be directly cited in available literature; however, research on similar compounds emphasizes the potential role of specific chemical intermediates in environmental remediation. One example involves the use of enzymes and redox mediators to degrade or transform recalcitrant organic pollutants in wastewater. Such systems can enhance the efficiency of pollutant degradation, pointing towards the potential application of specific chloro- and fluoro-substituted alcohols in similar contexts (Husain & Husain, 2007). This enzymatic approach could potentially be adapted to include this compound as a substrate or mediator in the treatment of industrial effluents containing aromatic compounds.
Role in Analytical Chemistry
In analytical chemistry, substances with specific chloro- and fluoro-substitutions are often utilized as standards or reagents in the detection and quantification of pollutants. The unique physicochemical properties of these compounds, such as volatility, reactivity, and spectral characteristics, make them suitable for use in chromatography, spectroscopy, and other analytical methods. While direct references to this compound are scarce, the methodology applied to similar compounds suggests a potential application in the development of analytical standards and reagents for environmental analysis.
Potential in Synthesis and Material Science
Compounds similar to this compound often find applications in the synthesis of complex organic molecules, polymers, and materials. Their reactivity can be harnessed to introduce fluorinated motifs into molecules, which is of significant interest in pharmaceuticals, agrochemicals, and material science. The presence of chloro and fluoro groups can influence the physical, chemical, and biological properties of the synthesized products, including their stability, solubility, and activity (Issac & Tierney, 1996). Such applications hint at the utility of this compound in the design and synthesis of new materials and active compounds.
Safety and Hazards
4-Chloro-2,3,6-trifluorobenzyl alcohol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .
Properties
IUPAC Name |
(4-chloro-2,3,6-trifluorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1,12H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKDUZIFNFQCPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378740 | |
Record name | 4-Chloro-2,3,6-trifluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-68-5 | |
Record name | 4-Chloro-2,3,6-trifluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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